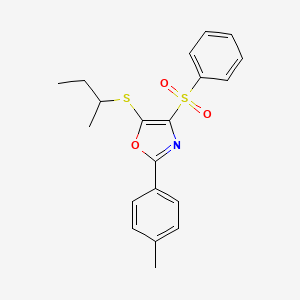

5-(Sec-butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

General Synthesis Methods for 2,5-Disubstituted-1,3-Oxazoles

The development of methods for preparing 2,5-disubstituted-1,3-oxazoles has shown significant utility in synthetic chemistry. A notable approach involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to generate a reactive C-5 carbanion. This intermediate reacts with various electrophiles, including aldehydes and ketones, to afford 5-iodo- and 5-tri-n-butylstannyl oxazoles, which are precursors for cross-coupling reactions. The subsequent nucleophilic displacement of the 2-phenylsulfonyl group provides a versatile pathway for synthesizing 2,5-disubstituted-1,3-oxazoles, highlighting the chemical flexibility and synthetic importance of the oxazole scaffold (Williams & Fu, 2010).

Synthesis and Characterization of Oxazole-based Compounds

A study focused on the synthesis, characterization, and cytotoxicity evaluation of new heterocyclic compounds with the oxazole ring, containing the 4-(phenylsulfonyl)phenyl moiety, emphasizes the role of oxazole derivatives in medicinal chemistry. These compounds were derived from phenylalanine, showcasing the integration of oxazole rings into complex molecules with potential therapeutic applications. Spectral methods and elemental analysis confirmed the structures of these novel compounds, while cytotoxicity assessments indicated their potential biological activity (Apostol et al., 2019).

Oxazole Derivatives in Anticancer Research

The exploration of 4-arylsulfonyl-1,3-oxazoles has extended into anticancer research, where novel series of these compounds were synthesized and evaluated for their anticancer activities against a wide range of cancer cell lines. A compound exhibiting high activity against specific CNS cancer cell lines highlighted the oxazole ring's potential as a core structure in developing new anticancer agents. This research underscores the oxazole derivatives' applicability in designing compounds with significant biological activities, including anticancer properties (Zyabrev et al., 2022).

Antimalarial and Potential COVID-19 Applications

N-(phenylsulfonyl)acetamide derivatives have been investigated for their reactivity and potential in antimalarial activity. These studies have expanded to explore their utility in addressing COVID-19, illustrating the broad applicability of sulfonamide-based compounds in therapeutic contexts beyond their initial targets. Computational calculations and molecular docking studies have provided insights into their mechanisms of action, highlighting the flexibility and potential of these compounds in drug discovery and development for emerging health challenges (Fahim & Ismael, 2021).

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-5-butan-2-ylsulfanyl-2-(4-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-4-15(3)25-20-19(26(22,23)17-8-6-5-7-9-17)21-18(24-20)16-12-10-14(2)11-13-16/h5-13,15H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHUIQGPSREHMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)

![bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers](/img/structure/B2368802.png)

![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)

![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)